molecular formula C16H25N3O3 B2765921 N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide CAS No. 899998-90-4

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide

Cat. No.: B2765921
CAS No.: 899998-90-4
M. Wt: 307.394
InChI Key: GYDSDAGOEBQMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H25N3O3 and its molecular weight is 307.394. The purity is usually 95%.
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Biological Activity

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide is a synthetic compound with significant potential in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for various therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H25N3O3
  • Molecular Weight : 307.394 g/mol
  • IUPAC Name : N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide

These properties indicate a complex structure that may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through:

  • Receptor Binding : The dimethylamino group may facilitate binding to neurotransmitter receptors, potentially influencing neuronal signaling pathways.
  • Antioxidant Activity : The furan ring can contribute to antioxidant properties, which are beneficial in reducing oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against various cancer cell lines, indicating a possible role as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds. For instance:

  • Study on Cytotoxicity : A study reported that derivatives with similar structural motifs exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 to 50 µM depending on the compound and cell type .
CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-730
This compoundTBDTBD

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Related compounds showed enhanced antimicrobial activity compared to their free ligands due to chelation effects, which enhance the bioavailability of active species .

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study on Neuroprotective Effects :
    • A recent study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that they may mitigate neuronal cell death through anti-inflammatory pathways .
  • Clinical Implications :
    • Investigations into the pharmacokinetics and pharmacodynamics of this compound are ongoing, with preliminary findings suggesting favorable absorption and metabolism profiles in vivo.

Properties

IUPAC Name

N'-cyclohexyl-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDSDAGOEBQMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.